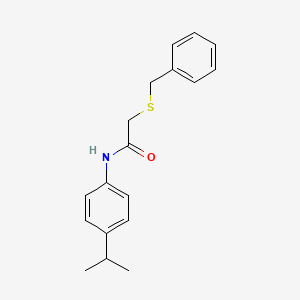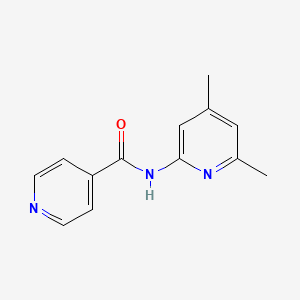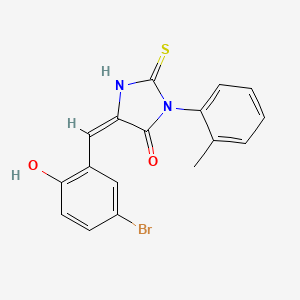
2-(benzylthio)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-N-(4-isopropylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTS, and it is a thiol-based compound that is used in many research studies. The purpose of
Wirkmechanismus
The mechanism of action of BTS involves the covalent modification of proteins. BTS reacts with the thiol groups of cysteine residues in proteins, leading to the formation of a thioether bond. This modification can alter the function of the protein and affect its interactions with other proteins and ligands.
Biochemical and Physiological Effects:
BTS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. BTS has also been shown to affect the function of ion channels and transporters. In addition, BTS has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BTS is its high reactivity with thiol groups in proteins. This property makes BTS an excellent research tool for studying the function of proteins and enzymes. However, the reactivity of BTS can also be a limitation, as it can lead to non-specific labeling of proteins. In addition, BTS can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for research involving BTS. One area of research is the development of new BTS analogs with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the application of BTS in drug discovery, where it can be used to identify new drug targets and develop new therapeutics. Additionally, BTS can be used in the development of new diagnostic tools for detecting diseases and monitoring disease progression.
Conclusion:
In conclusion, BTS is a thiol-based compound that has many potential applications in various fields. Its high reactivity with thiol groups in proteins makes it an excellent research tool for studying the function of proteins and enzymes. BTS has many biochemical and physiological effects, and it has been shown to have anti-inflammatory and anti-cancer properties. While BTS has some limitations, its potential applications make it an exciting area of research for the future.
Synthesemethoden
The synthesis method of BTS involves the reaction of 4-isopropylbenzylamine with thiophosgene. The product of this reaction is then treated with sodium hydroxide to form BTS. The yield of this reaction is high, and the purity of the compound is also excellent.
Wissenschaftliche Forschungsanwendungen
BTS has many scientific research applications, and it is widely used in the fields of medicinal chemistry, drug discovery, and pharmacology. BTS is used as a research tool to study the function of various proteins and enzymes. It is also used as a probe to study the interactions between proteins and ligands.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14(2)16-8-10-17(11-9-16)19-18(20)13-21-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESLGFHUSGHLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)
![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)

![2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5709223.png)
![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)





